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Compound of Interest

Compound Name: rac α-Methadol-d3

Cat. No.: B570774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid.[1] The "-d3"

designation indicates the presence of three deuterium atoms, which are stable isotopes of

hydrogen. This isotopic labeling makes rac α-Methadol-d3 an invaluable tool in

pharmacological and metabolic research, particularly in studies involving mass spectrometry.[1]

It is primarily used as an internal standard for the quantification of methadol and its metabolites

in biological matrices.[1] The presence of deuterium allows for differentiation from the

endogenous compound and provides a more accurate measurement in techniques like liquid

chromatography-mass spectrometry (LC-MS/MS).[1]

Chemical and Physical Properties
While specific experimental data for the physical properties of rac α-Methadol-d3 are not

readily available in the public domain, the properties of its non-deuterated parent compound, α-

methadol, provide a close approximation. The key identifiers for rac α-Methadol-d3 are well-

documented.
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Property Value Source(s)

Chemical Name

(3R,6R)-1,1,1-trideuterio-6-

(dimethylamino)-4,4-

diphenylheptan-3-ol

[1]

Synonyms rac alpha-Methadol-d3 [2][3]

Molecular Formula C₂₁D₃H₂₆NO [1]

Molecular Weight 314.487 g/mol [1][3]

CAS Number 1217842-77-7 [1][3]

Appearance

Likely a white or almost white

crystalline powder (based on

methadone)

[4]

Solubility

Expected to be freely soluble

in ethanol and soluble in water

(based on methadone)

[4]

Melting Point Data not available

Boiling Point Data not available

Synthesis
A detailed, step-by-step synthesis protocol for rac α-Methadol-d3 is not publicly available,

likely due to its specialized nature as a commercial reference material. However, the general

principles of its synthesis can be inferred from the literature on deuterated methadone and its

analogs.[5][6][7][8]

The synthesis would likely involve the reaction of a suitable precursor with a deuterated

reagent. For the introduction of a trideuteromethyl group, a common method is the use of

deuterated methyl iodide (CD₃I) or a similar methylating agent in the final steps of the synthesis

of the methadol backbone.[5] The synthesis of the core methadone-like structure often starts

from diphenylacetonitrile and involves a key alkylation step.[7][8]

A generalized workflow for the synthesis is presented below.
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A generalized synthetic approach to rac α-Methadol-d3.

Metabolic Pathway
The primary metabolic pathway for methadone and its analogs, including α-methadol, is N-

demethylation in the liver.[9][10][11] This process is primarily mediated by the cytochrome P450

family of enzymes, with CYP3A4 and CYP2B6 being the major contributors.[11][12][13] The N-

demethylation of rac α-Methadol-d3 results in the formation of its primary metabolite, 2-

ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3 (EDDP-d3).[9]

The use of deuterated analogs like rac α-Methadol-d3 is particularly useful for studying the

kinetic isotope effect, where the stronger carbon-deuterium bond can lead to a slower rate of

metabolism compared to the carbon-hydrogen bond, providing insights into the reaction

mechanisms.[1]
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The primary metabolic pathway of rac α-Methadol-d3.

Experimental Protocols
In Vitro Metabolism of rac α-Methadol-d3 using Human
Liver Microsomes
This protocol is adapted from established methods for studying the in vitro metabolism of

methadone.[12][14][15][16]

Materials:

rac α-Methadol-d3 stock solution (e.g., in methanol)
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Human Liver Microsomes (HLMs)

Potassium phosphate buffer (100 mM, pH 7.4)

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Magnesium chloride (MgCl₂)

Ice-cold acetonitrile

Internal standard (if rac α-Methadol-d3 is not being used as the internal standard itself)

96-well plates or microcentrifuge tubes

Incubator/shaking water bath (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare

the incubation mixture containing potassium phosphate buffer, human liver microsomes, and

rac α-Methadol-d3 at the desired final concentrations. The final concentration of the organic

solvent from the drug stock solution should be kept low (typically <1%) to avoid inhibiting

enzyme activity.

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to

allow the components to reach thermal equilibrium.

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH

regenerating system.

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15,

30, 60 minutes). The incubation time should be within the linear range of metabolite

formation.
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Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold

acetonitrile. This will precipitate the microsomal proteins.

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for

10 minutes) to pellet the precipitated proteins.

Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS

to quantify the remaining rac α-Methadol-d3 and the formation of EDDP-d3.

Analysis of rac α-Methadol-d3 and its Metabolite EDDP-
d3 by LC-MS/MS
This is a generalized protocol based on methods for the analysis of methadone and its

metabolites.[17][18][19][20]

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Column: A chiral column (e.g., α₁-acid glycoprotein) may be used for enantiomeric

separation.[17] For general analysis, a C18 column is often suitable.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is

commonly used.

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Injection Volume: 5-20 µL.

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions (Example):
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Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for rac α-Methadol-d3 and

EDDP-d3 would need to be determined and optimized. For non-deuterated methadone, a

common transition is m/z 310 → 265, and for EDDP, m/z 278 → 234. The transitions for the

d3-analogs would be shifted accordingly.

Source Parameters: Parameters such as capillary voltage, source temperature, and gas

flows should be optimized for maximum signal intensity.

Sample Preparation:

The supernatant from the in vitro metabolism assay can often be directly injected after

appropriate dilution.

For biological matrices like plasma or urine, a protein precipitation step followed by solid-

phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove

interferences.[18][21]

The workflow for a typical bioanalytical study is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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